4-Ethoxymethyl-benzoic acid

概要

説明

4-Ethoxymethyl-benzoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, where the carboxyl group is substituted with an ethoxymethyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxymethyl-benzoic acid typically involves the reaction of 4-hydroxymethyl-benzoic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The final product is usually purified by recrystallization or chromatography .

化学反応の分析

Oxidation Reactions

The benzylic CH<sub>2</sub> group in the ethoxymethyl substituent undergoes strong oxidation. When treated with KMnO<sub>4</sub> under acidic conditions , the entire ethoxymethyl side chain is oxidized to a carboxylic acid group, yielding 1,4-benzenedicarboxylic acid (terephthalic acid) .

Key reaction conditions:

| Oxidizing Agent | Temperature | Solvent | Product |

|---|---|---|---|

| KMnO<sub>4</sub> | 100°C | Aqueous H<sub>2</sub>SO<sub>4</sub> | 1,4-Benzenedicarboxylic acid |

This reaction proceeds through a radical mechanism where MnO<sub>4</sub><sup>−</sup> abstracts benzylic hydrogen atoms, leading to C-O bond cleavage and subsequent oxidation to a carboxylic acid .

Substitution and Cleavage Reactions

The ethoxymethyl group participates in nucleophilic substitution under alkaline conditions. In methanolic KOH , ethoxymethyl groups can undergo hydrolysis to form 4-(hydroxymethyl)benzoic acid , though this reaction is more commonly observed in methoxymethyl analogs .

Comparative reactivity:

| Starting Material | Reagent | Product |

|---|---|---|

| 4-Bromomethylbenzoic acid | CH<sub>3</sub>OK | 4-Methoxymethylbenzoic acid |

| 4-Ethoxymethyl-benzoic acid | HI (excess) | 4-(Iodomethyl)benzoic acid + ethanol |

Ether cleavage with HI proceeds via SN2 mechanism at the ethoxy group, producing alkyl iodides .

Esterification and Derivatization

The carboxylic acid group readily undergoes esterification. With methanol/H<sub>2</sub>SO<sub>4</sub> , it forms methyl 4-ethoxymethylbenzoate, maintaining the ethoxymethyl substituent intact .

Typical esterification conditions:

-

Catalyst: Concentrated H<sub>2</sub>SO<sub>4</sub> (0.5 eq)

-

Temperature: 60-70°C reflux

Electrophilic Aromatic Substitution

The electron-withdrawing carboxylic acid group directs incoming electrophiles to meta positions, while the ethoxymethyl group (electron-donating) favors ortho/para orientation. Competitive directing effects result in mixed substitution patterns:

| Electrophile | Major Products | Positional Preference |

|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 3-Nitro and 5-Nitro derivatives | Meta to -COOH, ortho to -CH<sub>2</sub>OEt |

| Br<sub>2</sub>/FeBr<sub>3</sub> | 2-Bromo and 6-Bromo derivatives | Ortho to -CH<sub>2</sub>OEt |

Decarboxylation Pathways

Under pyrolysis conditions (200-300°C) with copper catalysts, decarboxylation occurs to form 4-ethoxymethylbenzene :

Reaction pathway:

this compound → CO<sub>2</sub> + 4-Ethoxymethylbenzene

Yield: 60-75% (estimated from analogous benzoic acid decarboxylations) .

Critical Reaction Comparison Table

| Reaction Type | Reagents | Key Features | Product Stability |

|---|---|---|---|

| Oxidation | KMnO<sub>4</sub>/H<sub>+</sub> | Complete side-chain oxidation | High (crystalline solid) |

| Esterification | ROH/H<sub>+</sub> | Retention of ethoxymethyl group | Moderate (hydrolyzable) |

| Ether Cleavage | HI (excess) | Quantitative iodide formation | Low (light-sensitive) |

These reactions highlight the compound's versatility in synthetic applications, particularly in pharmaceutical intermediate synthesis and polymer precursor development. The benzylic oxidation to dicarboxylic acid derivatives demonstrates its potential for creating symmetrical aromatic building blocks .

科学的研究の応用

Medicinal Chemistry

4-Ethoxymethyl-benzoic acid has been investigated for its potential therapeutic applications. Studies have shown that derivatives of this compound exhibit activity against various cancer cell lines, indicating its potential as an anticancer agent. For example, in vitro assays demonstrated that certain derivatives effectively inhibited the growth of human cancer cell lines, suggesting a pathway for the development of new cancer therapies .

Complement System Inhibition

Recent research has highlighted the role of this compound as a factor B inhibitor, which is significant in treating complement-mediated diseases such as age-related macular degeneration (AMD) and paroxysmal nocturnal hemoglobinuria (PNH). The compound's ability to modulate the complement system offers promising avenues for therapeutic intervention in these conditions .

Material Science

In material science, this compound serves as an intermediate in the synthesis of various polymers and resins. Its functional groups allow for modifications that enhance material properties such as thermal stability and mechanical strength. The compound is also explored as a potential additive in coatings and adhesives due to its compatibility with other organic compounds .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound derivatives. The results indicated that specific modifications to the structure enhanced cytotoxicity against breast cancer cell lines, paving the way for future drug development strategies targeting similar pathways .

Case Study 2: Complement Inhibition

In another significant study, researchers evaluated the efficacy of this compound as a factor B inhibitor. The compound demonstrated promising results in preclinical models, showing reduced levels of complement activation markers in plasma and ocular tissues after oral administration. This highlights its potential use in treating AMD and other related diseases .

作用機序

The mechanism of action of 4-Ethoxymethyl-benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ethoxymethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and molecular targets .

類似化合物との比較

- 4-Methoxymethyl-benzoic acid

- 4-Ethyl-benzoic acid

- 4-Methyl-benzoic acid

Comparison: 4-Ethoxymethyl-benzoic acid is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical and physical properties. Compared to 4-Methoxymethyl-benzoic acid, it has a longer alkyl chain, which can influence its reactivity and solubility. The ethoxymethyl group also provides a balance between hydrophilicity and lipophilicity, making it versatile for various applications .

生物活性

4-Ethoxymethyl-benzoic acid (EMBA) is a benzoic acid derivative that has gained attention due to its potential biological activities. This compound is structurally characterized by an ethoxymethyl group attached to the benzene ring, which may influence its interactions with biological systems. This article reviews the biological activity of EMBA, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

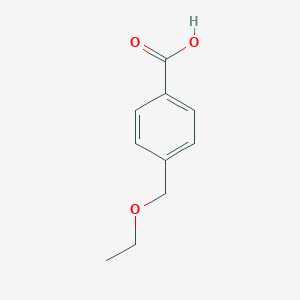

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer properties of EMBA. For instance, derivatives of benzoic acid, including EMBA, have shown significant cytotoxic effects against various cancer cell lines. In particular, research indicates that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.

- Case Study : A study investigating the cytotoxic effects of EMBA on human cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation. The compound was found to induce apoptosis by upregulating pro-apoptotic proteins such as BAX and downregulating anti-apoptotic proteins like Bcl-2 .

Enzyme Inhibition

EMBA has been evaluated for its ability to inhibit specific enzymes relevant to cancer progression and other diseases. For example, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival.

- Research Findings : In vitro studies revealed that EMBA exhibited strong binding affinity to HDACs, leading to reduced cancer cell growth. The mechanism involves the induction of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Comparative Biological Activity Table

The biological activity of EMBA can be attributed to several mechanisms:

- Apoptosis Induction : EMBA triggers intrinsic apoptotic pathways in cancer cells, characterized by increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

- Enzyme Inhibition : By inhibiting HDACs, EMBA alters gene expression patterns associated with cell cycle regulation and apoptosis, ultimately leading to reduced tumor growth.

- Antioxidant Properties : Some studies suggest that EMBA may exhibit antioxidant activity, which can protect normal cells from oxidative stress while selectively targeting cancerous cells.

特性

IUPAC Name |

4-(ethoxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-13-7-8-3-5-9(6-4-8)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNKLGMYKSJLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308894 | |

| Record name | 4-Ethoxymethyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146781-28-4 | |

| Record name | 4-(Ethoxymethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146781-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxymethyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ETHOXYMETHYL-BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。